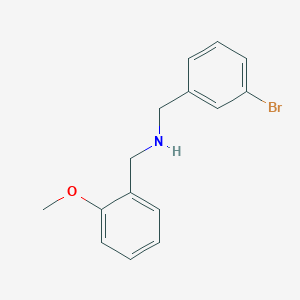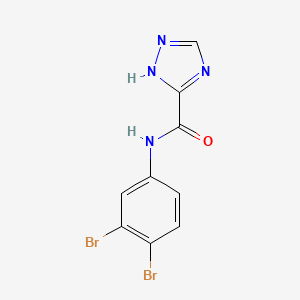![molecular formula C21H25N7O B5634604 3-(2-{4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)pyridine](/img/structure/B5634604.png)
3-(2-{4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heterocyclic chemistry is a fundamental aspect of organic chemistry, focusing on the synthesis and properties of rings containing elements other than carbon, commonly nitrogen, oxygen, and sulfur. This area explores compounds like imidazoles, pyridines, and triazoles, which are crucial in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves condensation reactions, cyclization, and substitution reactions. For example, the synthesis of pyrazolo[1,5-a]pyrimidines and related derivatives typically involves the reaction of sodium salts with heterocyclic amines or halogenated compounds to form new bonds and rings (Abdelhamid & Gomha, 2013).
Molecular Structure Analysis
The structure of heterocyclic compounds is often elucidated using spectral data, elemental analysis, and X-ray crystallography. The arrangement of atoms within these molecules dictates their reactivity, stability, and overall properties. For instance, imidazo[1,5-a]pyridines have been studied for their structural versatility and stability as N-heterocyclic carbenes, showcasing the significance of molecular structure in determining the compounds' applications (Alcarazo et al., 2005).
Chemical Reactions and Properties
Heterocyclic compounds participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. These reactions can be leveraged to introduce functional groups or to build more complex architectures. The reactivity is often influenced by the presence of electron-donating or withdrawing groups attached to the heterocyclic core.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties can be tailored by modifying the heterocyclic framework or by introducing substituents to the core structure.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and photostability, of heterocyclic compounds are central to their functionality in various applications. For example, modifications to the imidazo[1,5-a]pyridine core can lead to the development of stable N-heterocyclic carbenes, useful in catalysis and as ligands in organometallic chemistry (Alcarazo et al., 2005).
properties
IUPAC Name |
1-[4-[4-cyclopropyl-5-(imidazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c29-20(12-16-2-1-7-22-13-16)27-9-5-17(6-10-27)21-25-24-19(28(21)18-3-4-18)14-26-11-8-23-15-26/h1-2,7-8,11,13,15,17-18H,3-6,9-10,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANVUVPXIYESMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=C2C3CCN(CC3)C(=O)CC4=CN=CC=C4)CN5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(aminosulfonyl)phenyl]-4-chlorobenzamide](/img/structure/B5634535.png)
![1-(5-isopropyl-2-methyl-3-furoyl)-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5634548.png)
![N-(4-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B5634558.png)
![4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5634559.png)
![2-{[4-(difluoromethoxy)phenyl]sulfonyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5634569.png)
![1-(cyclopentylcarbonyl)-N-[cyclopropyl(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5634571.png)

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B5634588.png)
![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]piperidin-4-amine](/img/structure/B5634594.png)



![(4S)-3-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5634620.png)